molecular formula C19H20BrF3N2O B3741466 4-bromo-2-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)phenol

4-bromo-2-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)phenol

Cat. No. B3741466
M. Wt: 429.3 g/mol
InChI Key: QQJDDMSRVPMFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)phenol is a chemical compound that is used in scientific research applications. It is a synthetic compound that is commonly referred to as TFMPP, which is an abbreviation for its full chemical name. This compound is a member of the phenylpiperazine family of compounds and has been studied extensively due to its potential therapeutic applications.

Safety and Hazards

The safety data sheet for “4-Bromo-2-(trifluoromethyl)phenol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-bromo-2-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrF3N2O/c20-16-5-6-18(26)15(11-16)13-25-9-7-24(8-10-25)12-14-3-1-2-4-17(14)19(21,22)23/h1-6,11,26H,7-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJDDMSRVPMFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.